4-Pentyldibenzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

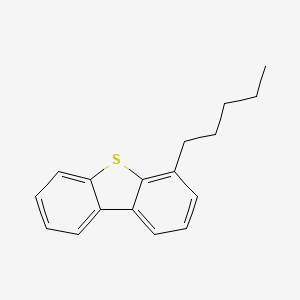

4-Pentyldibenzothiophene is an organic compound belonging to the class of polyaromatic sulfur heterocycles It consists of a dibenzothiophene core with a pentyl group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the sulfur atom in the dibenzothiophene ring to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or peracids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Pentyldibenzothiophene has several scientific research applications:

Environmental Science: It is used as a model compound to study the desulfurization of fossil fuels. Understanding its behavior helps in developing methods to remove sulfur from crude oil and reduce sulfur dioxide emissions.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Organic Chemistry: It serves as a building block for the synthesis of more complex polyaromatic compounds and heterocycles.

Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological systems.

Mechanism of Action

The mechanism of action of 4-Pentyldibenzothiophene in various applications depends on its chemical reactivity and interaction with other molecules. In desulfurization processes, the compound undergoes oxidation to form sulfoxides and sulfones, which can be further processed to remove sulfur. In organic semiconductors, its electronic properties facilitate charge transport and improve the efficiency of photovoltaic devices.

Comparison with Similar Compounds

Dibenzothiophene: The parent compound without the pentyl group.

4-Phenyldibenzothiophene: A derivative with a phenyl group instead of a pentyl group.

Benzo[b]naphtho[2,1-d]thiophene: A structurally related compound with additional fused aromatic rings.

Uniqueness: 4-Pentyldibenzothiophene is unique due to the presence of the pentyl group, which influences its solubility, reactivity, and potential applications. The alkyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications in materials science and organic chemistry.

Biological Activity

4-Pentyldibenzothiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the dibenzothiophene family, characterized by its sulfur-containing heterocyclic structure. The presence of a pentyl group enhances its lipophilicity, which may influence its biological activity.

Biological Activity Overview

The biological activities of dibenzothiophenes, including this compound, have been investigated for various pharmacological properties:

- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antibacterial effects against pathogenic bacteria.

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Anticancer Activity

A study conducted on related dibenzothiophene derivatives indicated that certain compounds displayed significant cytotoxicity against human cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, revealing IC₅₀ values that suggest effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | Bel-7402 | TBD |

Antimicrobial Activity

In vitro studies have demonstrated that dibenzothiophenes possess antibacterial properties. For example, a derivative was found to be effective against a range of pathogenic bacteria, outperforming traditional antibiotics like chloramphenicol .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. Compounds from this class have shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Several case studies highlight the application of dibenzothiophenes in drug development:

- Case Study on Anticancer Agents : A series of dibenzothiophene derivatives were synthesized and evaluated for their anticancer properties. The study concluded that modifications to the structure significantly impacted biological activity and selectivity towards cancer cells.

- Antimicrobial Evaluation : Another study focused on the synthesis of dibenzothiophene derivatives with enhanced antimicrobial activity. The results indicated that specific substitutions increased efficacy against resistant strains of bacteria.

Properties

IUPAC Name |

4-pentyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJPTBZXKXFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703427 |

Source

|

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-34-5 |

Source

|

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.